Diethyl 3,3'-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate
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Overview
Description
Diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate is an organic compound with a complex structure It is derived from 1-oxo-1,2,3,4-tetrahydronaphthalene, a partially hydrogenated derivative of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate typically involves the reaction of α-tetralone with diethyl malonate under basic conditions. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an anhydrous solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as column chromatography may also be employed to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(1-oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Tetralin: A partially hydrogenated derivative of naphthalene with similar structural features.
Diethyl 1,3-acetonedicarboxylate: Another ester with comparable reactivity and applications.
1,1-Diethyl-1,2,3,4-tetrahydronaphthalene: A related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
61555-21-3 |
---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropyl)-1-oxo-3,4-dihydronaphthalen-2-yl]propanoate |
InChI |
InChI=1S/C20H26O5/c1-3-24-17(21)10-13-20(14-11-18(22)25-4-2)12-9-15-7-5-6-8-16(15)19(20)23/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
VUXNFVWPIZZWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(CCC2=CC=CC=C2C1=O)CCC(=O)OCC |
Origin of Product |
United States |
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